Scytonemin, Lyngbya sp.

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

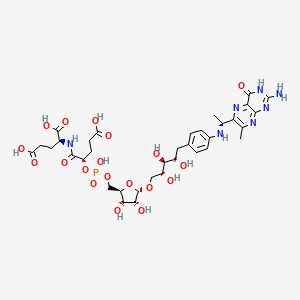

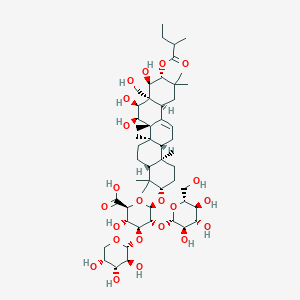

Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite that is accumulated in the extracellular polysaccharide sheath of several but not all members of cyanobacteria . It is an indole alkaloid composed of two heterocyclic units symmetrically connected through a carbon–carbon bond . It is unique among natural products due to its special structure, location in a cell, as well as strong absorption maxima in UV-A in addition to the violet–blue region .

Synthesis Analysis

Scytonemin is exclusively biosynthesized by several but not all cyanobacteria in response to mainly ultraviolet-A (UV-A; 315–400 nm) radiation stress . Several other stress factors such as salinity, oxidative stress, desiccation, nitrogen limitation, and high temperature have been also found to influence the biosynthesis of scytonemin in cyanobacteria .Molecular Structure Analysis

Chemically, scytonemin is an indole alkaloid composed of two heterocyclic units symmetrically connected through a carbon–carbon bond . It is unique among natural products due to its special structure .Chemical Reactions Analysis

Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite . It is accumulated in the extracellular polysaccharide sheath of several but not all members of cyanobacteria . It is a well-established photoprotective compound against ultraviolet radiation .Physical And Chemical Properties Analysis

Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite . It is unique among natural products due to its special structure, location in a cell, as well as strong absorption maxima in UV-A in addition to the violet–blue region .科学的研究の応用

Pharmaceutical and Sunscreen Applications :

- Scytonemin shows potent pharmaceutical activities and is a promising candidate for use as a sunscreen. Its efficacy in minimizing the production of reactive oxygen species and DNA lesions makes it an excellent protective agent against ultraviolet (UV) radiation (Rastogi, Sonani, & Madamwar, 2015).

- The compound has been studied for its role in photoprotection and pharmaceuticals, highlighting its potential use in developing new cosmeceuticals (Pathak et al., 2019).

Biotechnological Production :

- Advances in biotechnology have made it possible to produce scytonemin sustainably, using methods such as metabolic engineering in cyanobacteria (Gao et al., 2021).

- Efforts to produce scytonemin precursors using Escherichia coli have shown promising results, contributing to its sustainable production (Malla & Sommer, 2014).

Anti-inflammatory and Antioxidant Properties :

- Scytonemin exhibits anti-inflammatory activities, making it a potential ingredient in skincare products for UV protection and anti-inflammation (Kang et al., 2020).

- Its radical-scavenging activity suggests a dual role as a UV sunscreen and an antioxidant, relevant to various biological processes (Matsui et al., 2012).

Environmental Stress Response :

- Research has shown that scytonemin synthesis in cyanobacteria is enhanced under certain environmental stresses like desiccation and high UV radiation, indicating its importance in ecological adaptation (Fleming & Castenholz, 2007).

Potential in Cancer Therapy :

- Scytonemin has been identified as a small molecule inhibitor of human polo-like kinase, suggesting its potential use in developing treatments for hyperproliferative disorders (Stevenson et al., 2002).

作用機序

Scytonemin acts as a highly efficient protective biomolecule (sunscreen) that filters out damaging high frequency UV rays while at the same time allowing the transmittance of wavelengths necessary for photosynthesis . Its biosynthesis in cyanobacteria is mostly triggered by exposure to UV-A and UV-B wavelengths .

将来の方向性

Scytonemin is both ecologically as well as pharmaceutically important metabolite . Recent developments made in the biochemistry and genetics of this compound have paved the way for its application and commercialization for human welfare . It has potential applications mainly as sunscreen and anti-cancerous drugs . Future research directions need to be worked out .

特性

CAS番号 |

152075-98-4 |

|---|---|

分子式 |

C36H20N2O4 |

分子量 |

544.6 g/mol |

IUPAC名 |

3-[(4-hydroxyphenyl)methylidene]-1-[3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one |

InChI |

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H |

InChIキー |

CGZKSPLDUIRCIO-UHFFFAOYSA-N |

異性体SMILES |

C1=CC=C2N=C\3C(=C(C(=O)/C3=C/C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C\C8=CC=C(C=C8)O)/C5=O)C2=C1 |

SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |

正規SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |

外観 |

Yellow solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Scytonemin; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)

![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)